(Ethoxymethyl)boronic acid
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Overview
Description
(Ethoxymethyl)boronic acid is an organoboron compound characterized by the presence of an ethoxymethyl group attached to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique properties of this compound make it a valuable reagent in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Ethoxymethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent with a boric ester like B(Oi-Pr)3 or B(OMe)3 at low temperatures can yield the desired boronic acid . Another method involves the hydrolysis of boronic esters under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (Ethoxymethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(Ethoxymethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Ethoxymethyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates . This property makes it a valuable tool in biochemical assays and therapeutic applications.
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (Ethoxymethyl)boronic acid is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and binding properties. Compared to phenylboronic acid, which has an aromatic ring, this compound may exhibit different steric and electronic effects in reactions. Methylboronic acid, with a simpler alkyl group, may have different solubility and reactivity profiles. Vinylboronic acid, with a vinyl group, is often used in polymerization reactions and may have different applications compared to this compound .
Properties
Molecular Formula |
C3H9BO3 |
---|---|
Molecular Weight |
103.92 g/mol |
IUPAC Name |
ethoxymethylboronic acid |
InChI |
InChI=1S/C3H9BO3/c1-2-7-3-4(5)6/h5-6H,2-3H2,1H3 |
InChI Key |
QDNPNZIWZFCVPC-UHFFFAOYSA-N |
Canonical SMILES |
B(COCC)(O)O |
Origin of Product |
United States |
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